![molecular formula C17H17N3O3S2 B2507114 Prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate CAS No. 369395-25-5](/img/structure/B2507114.png)
Prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate
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Description
Prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality Prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Calcium Channel Blocker : This compound belongs to the dihydropyridine class, which includes well-known calcium channel blockers used to treat hypertension and angina. Researchers explore its effects on vascular smooth muscle cells and calcium channels, potentially leading to novel cardiovascular therapies .
- Targeting Cancer Cells : The cyano group and the thiophene ring in this compound suggest potential anticancer activity. Researchers investigate its impact on cancer cell proliferation, apoptosis, and metastasis. Understanding its mechanism of action could lead to new chemotherapeutic agents .
- Neuroprotective Effects : Some dihydropyridines exhibit neuroprotective properties. Scientists study this compound’s ability to protect neurons from oxidative stress, inflammation, and excitotoxicity. It may hold promise in conditions like Alzheimer’s and Parkinson’s disease .
- Antibacterial and Antifungal Properties : The sulfanyl group and cyano moiety hint at antimicrobial potential. Researchers explore its activity against bacteria and fungi. It could be a starting point for developing new antibiotics or antifungal drugs .
- Building Blocks : Chemists use dihydropyridines as versatile building blocks in organic synthesis. This compound’s unique substitution pattern makes it valuable for creating more complex molecules. Medicinal chemists can modify it to enhance drug properties .
- Fluorescent Properties : Investigating its photophysical behavior, such as fluorescence emission and absorption spectra, can lead to applications in sensors and imaging. Researchers explore its use as a fluorescent probe for detecting specific ions or biomolecules .
Cardiovascular Research
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Antimicrobial Applications
Organic Synthesis and Medicinal Chemistry
Photophysical Studies and Sensors
properties
IUPAC Name |
prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-6-23-17(22)14-10(2)20-16(25-9-13(19)21)11(8-18)15(14)12-5-4-7-24-12/h3-5,7,15,20H,1,6,9H2,2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZHKSZUQXKKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CS2)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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